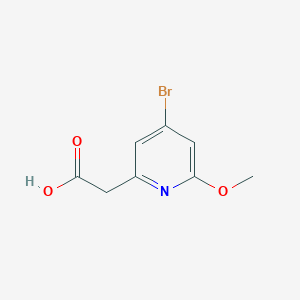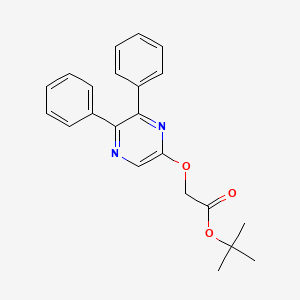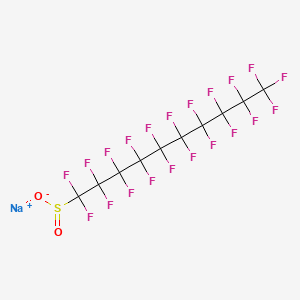
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate: is a complex organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate typically involves the fluorination of decane derivatives followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The sulfonation step is usually carried out in reactors designed to withstand the corrosive nature of the sulfonating agents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Products may include various oxidized fluorinated derivatives.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Substitution: Substituted products where fluorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis due to its unique reactivity.
- Acts as a precursor for the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in biological imaging due to its fluorine content.
Medicine:
- Explored for its potential in drug delivery systems, leveraging its stability and reactivity.
Industry:
- Utilized in the production of specialized materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism by which Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in various industrial processes and known for its stability.
Uniqueness: Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate is unique due to its specific fluorination pattern and the presence of a sulfonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications that require high stability and reactivity.
Propiedades
Fórmula molecular |
C10F21NaO2S |
|---|---|
Peso molecular |
606.13 g/mol |
Nombre IUPAC |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate |
InChI |
InChI=1S/C10HF21O2S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)34(32)33;/h(H,32,33);/q;+1/p-1 |
Clave InChI |
SRZVSXCCIRWUGB-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


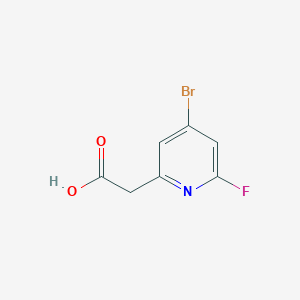
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)

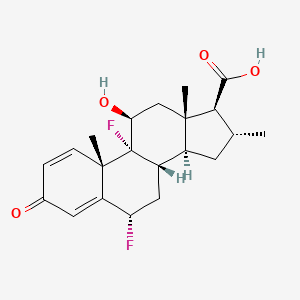




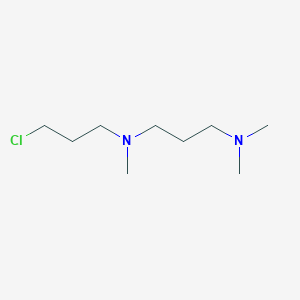
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)


